4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one involves the reaction of benzofuranone with bromine and ammonia under controlled conditions . The reaction typically proceeds through the bromination of benzofuranone followed by amination to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins involved in cell proliferation, leading to its anti-tumor effects. Additionally, its antibacterial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-dihydro-1-benzofuran-3-one: Lacks the amino group but shares the benzofuran core structure.
4-Amino-2,3-dihydro-1-benzofuran-3-one: Similar structure but without the bromine substituent.
4-Amino-6-chloro-2,3-dihydro-1-benzofuran-3-one: Chlorine substituent instead of bromine.
Uniqueness
4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both amino and bromine substituents, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various scientific applications .
Biological Activity
4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is a heterocyclic compound that exhibits significant potential in various biological applications due to its unique structural characteristics. It features an amino group at the 4-position and a bromine atom at the 6-position of the benzofuran core, which enhances its reactivity and biological activity.
Chemical Structure and Properties
The compound can be represented as follows:
This structure allows for multiple interactions with biological macromolecules, making it a candidate for drug development and other biomedical applications.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds, influencing the activity of enzymes and receptors. This interaction can modulate biochemical pathways, leading to observed biological effects such as antimicrobial, antiviral, and anticancer activities .
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In studies evaluating various derivatives of benzofuran compounds, it was found that brominated derivatives often displayed lower cytotoxicity compared to their non-brominated counterparts while maintaining efficacy against Gram-positive bacteria and fungi .
Table 1: Antimicrobial Efficacy of this compound Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 7.80 µg/mL |
Escherichia coli | Inactive | |
Candida albicans | 62.50 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The mechanism involves cell cycle arrest and modulation of apoptotic pathways .
Table 2: Anticancer Efficacy of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 34.9 ± 1.32 | Apoptosis induction |
PC3 | 28.0 ± 1.86 | Cell cycle arrest |
Case Studies
- Antimicrobial Evaluation : A study focused on the synthesis and evaluation of various benzofuran derivatives highlighted the antimicrobial effectiveness of compounds similar to this compound against both Gram-positive bacteria and fungi. The results demonstrated a significant reduction in bacterial growth at low concentrations, supporting the compound's potential as an antimicrobial agent .
- Anticancer Research : In another investigation involving human cancer cell lines, the compound was shown to inhibit cell proliferation effectively. The study utilized MTT assays to assess cytotoxicity and revealed that the compound's mechanism involved inducing programmed cell death through mitochondrial pathways .
Properties
Molecular Formula |
C8H6BrNO2 |
---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
4-amino-6-bromo-1-benzofuran-3-one |
InChI |
InChI=1S/C8H6BrNO2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3,10H2 |
InChI Key |
HXUAYYQRMKVHFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2O1)Br)N |
Origin of Product |
United States |
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